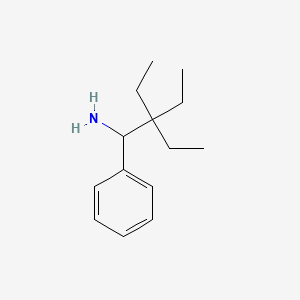

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Catalysis and Polymerization

A noteworthy application of thiazolyl substituted carboximidamides involves their use as ligands for Zn(II) and Cu(II) complexation. Specifically, analogous Zn(II) complexes have demonstrated intrinsic catalytic activity in the copolymerization of cyclohexene oxide and carbon dioxide, yielding polycarbonates with notable molecular weights and minimal polyether contamination. This highlights the potential of such complexes in green chemistry and polymer synthesis (Walther et al., 2006).

Synthesis of Novel Compounds

The molecule has inspired the synthesis of novel compounds such as N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole- and thiazolopyridine- derivatives, driven by structures reminiscent of marine topsentines and nortopsentines. This synthetic endeavor showcases the versatility of thiazolyl carboximidamides in generating diverse chemical structures for potential applications in medicinal chemistry and drug discovery (Deau et al., 2014).

Antiproliferative Activity

Thiazolyl substituted compounds, including those with 4-trifluoromethyl substituents, have been investigated for their human neutrophil elastase (HNE) inhibitory activity and antiproliferative effects against cancer cell lines. Certain compounds demonstrated significant inhibitory potency and stability, suggesting their therapeutic potential in cancer treatment (Donarska et al., 2022).

Anti-bacterial Activities

Thiazole compounds containing ether structures have shown notable antibacterial activities, especially against certain fungi, indicating their potential as fungicidal agents. This application underscores the relevance of thiazolyl carboximidamides in developing new antimicrobial agents (Li-ga, 2015).

Structural and Conformational Studies

The synthesis and analysis of 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives have provided insights into their structural and conformational properties. These studies, supported by various spectroscopic methods and computational calculations, facilitate a deeper understanding of the molecular behavior of such compounds, relevant for material science and chemical engineering (Buceta et al., 2004).

Antimicrobial Agents Targeting GlcN-6-P Synthase

Novel 2-Amino-4-Methylthiazole analogs have been developed with the aim of combating bacterial and fungal infections through the inhibition of GlcN-6-P Synthase. These compounds exhibited significant antimicrobial activity with minimal toxicity to mammalian cells, highlighting their potential as selective antimicrobial agents (Omar et al., 2020).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with cyanogen chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-amino-4-(trifluoromethyl)thiazole", "cyanogen chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-4-(trifluoromethyl)thiazole is reacted with cyanogen chloride in the presence of a suitable solvent such as dichloromethane or chloroform.", "Step 2: The resulting product is hydrolyzed using a strong base such as sodium hydroxide to yield 4-(trifluoromethyl)thiazole-2-carboxamidine.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to yield the final product, 4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride." ] } | |

CAS-Nummer |

1251166-15-0 |

Produktname |

4-(trifluoromethyl)-1,3-thiazole-2-carboximidamide hydrochloride |

Molekularformel |

C5H5ClF3N3S |

Molekulargewicht |

231.6 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.